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Desmorpholinyl Quizartinib-PEG2-COOH

Cat. No.: B2677890
M. Wt: 607.7 g/mol
InChI Key: BMRGZWDBDUKFLR-UHFFFAOYSA-N
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Description

Evolution of Modalities in Drug Discovery Research

Historically, drug discovery centered on identifying "small molecules"—typically organic compounds with a molecular weight under 900 daltons—that could modulate the function of a biological target, often an enzyme or receptor. This "occupancy-driven" model, where a drug must continuously bind to its target to exert an effect, has been the cornerstone of pharmacology for decades. nih.govresearchgate.net The success of this approach is undeniable, yielding countless therapies for a vast array of diseases.

Over time, the limitations of this classical approach became apparent. Many disease-relevant proteins, such as scaffolding proteins and transcription factors, lack the well-defined binding pockets necessary for small molecule inhibition, rendering a significant portion of the human proteome "undruggable." nih.gov This challenge spurred the development of new therapeutic modalities. The rise of "biologics," such as monoclonal antibodies, marked a significant leap forward, offering high specificity for extracellular or cell surface targets. researchgate.netmedchemexpress.cnCurrent time information in Stoke-on-Trent, GB.

More recently, the field has expanded further to include even more sophisticated approaches like RNA therapeutics, gene therapy, and cell-based therapies. nih.govburslemlab.com A particularly transformative innovation has been the emergence of therapeutic strategies that operate via an "event-driven" mechanism, where a single drug molecule can trigger a cascade of events leading to a sustained therapeutic effect. nih.gov Targeted protein degradation, exemplified by Proteolysis-Targeting Chimera (PROTAC) technology, is a prime example of this new frontier, fundamentally changing the approach from mere inhibition to outright elimination of target proteins. nih.govyoutube.com

Principles of Proteolysis-Targeting Chimeras (PROTACs) in Academic Research

First conceptualized in 2001 by Sakamoto, Crews, and Deshaies, Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the body's own cellular machinery for protein disposal. meilunsale.commeilunbio.com This system, known as the ubiquitin-proteasome system (UPS), acts as a cellular "garbage disposal," identifying and breaking down unwanted or damaged proteins that have been tagged with a small protein called ubiquitin. nih.govresearchgate.net

A PROTAC molecule is ingeniously constructed with three key components:

A "warhead" ligand that binds to the specific protein of interest (POI) targeted for destruction.

An E3 ubiquitin ligase ligand that recruits a specific E3 ligase, an enzyme that facilitates the transfer of ubiquitin to a target protein.

A flexible chemical linker that connects the warhead and the E3 ligase ligand. nih.govnih.gov

The mechanism of action involves the PROTAC simultaneously binding to both the POI and an E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase). meilunsale.comnih.gov This forced proximity enables the E3 ligase to tag the POI with a chain of ubiquitin molecules. This polyubiquitination serves as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the tagged protein into smaller peptides. researchgate.netmdpi.com

Crucially, after the POI is degraded, the PROTAC molecule is released and can act catalytically, inducing the degradation of multiple target protein molecules. meilunsale.comresearchgate.net This event-driven mechanism means PROTACs can be effective at very low concentrations and can target proteins that have been difficult to drug with traditional inhibitors. meilunsale.comresearchgate.net This technology has opened up new avenues for therapeutic intervention, particularly in oncology. nih.gov

Contextualization of FMS-Like Tyrosine Kinase 3 (FLT3) in Biological Research

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, a type of cell surface receptor that plays a critical role in the normal development of hematopoietic (blood-forming) stem cells. nih.govnih.govmedchemexpress.com Upon binding its ligand (FLT3L), the receptor activates several downstream signaling pathways, such as the STAT5, MAPK, and AKT pathways, which regulate cell survival, proliferation, and differentiation. glpbio.com

In the context of disease, FLT3 is a major oncogenic driver in certain hematologic malignancies, most notably Acute Myeloid Leukemia (AML). nih.govnih.gov Approximately one-third of AML patients have mutations in the FLT3 gene. medchemexpress.com The most common of these are internal tandem duplications (FLT3-ITD) in the juxtamembrane domain of the receptor. These mutations cause the FLT3 receptor to be constitutively active, meaning it is always "on," signaling continuously without needing its ligand. glpbio.com This uncontrolled signaling drives the relentless proliferation of leukemia cells and is associated with a poor prognosis. nih.gov

Given its critical role in AML, FLT3 has become a key therapeutic target. Several small molecule FLT3 inhibitors have been developed, including Quizartinib (B1680412), which specifically targets the inactive conformation of the FLT3 kinase. While these inhibitors have shown clinical activity, their efficacy can be limited by the development of resistance, often through secondary mutations in the kinase domain. This clinical challenge has driven researchers to explore alternative therapeutic strategies, such as inducing the complete degradation of the FLT3 protein, thereby removing both its enzymatic and non-enzymatic functions and potentially overcoming resistance mechanisms. nih.gov

Origin and Significance of Desmorpholinyl Quizartinib-PEG2-COOH as a Research Intermediate

This compound emerged from the strategic effort to apply PROTAC technology to the degradation of the FLT3 kinase. Its origin is directly linked to pioneering research aimed at converting a known FLT3 inhibitor into a potent and selective protein degrader. nih.gov

In a key 2018 study by Burslem, Crews, and colleagues, the potent FLT3 inhibitor Quizartinib was selected as the "warhead" for a novel FLT3-targeting PROTAC. nih.govnih.gov The rationale was to leverage Quizartinib's high binding affinity for FLT3 to guide the protein to the cellular degradation machinery. To transform the inhibitor into a PROTAC, it needed to be chemically modified to attach a linker and, subsequently, an E3 ligase ligand.

The synthesis required a strategic modification of the Quizartinib structure. The morpholinoethoxy group on Quizartinib, which was originally added to improve its water solubility and pharmacokinetic profile, was identified as a suitable point for modification. Researchers created a derivative by removing this group and installing a linker in its place. nih.govnih.gov

This is precisely where This compound comes into play. It is the chemical intermediate that embodies this critical step. It consists of:

The Desmorpholinyl Quizartinib moiety : The core structure of the Quizartinib inhibitor, which serves as the FLT3-binding "warhead."

A PEG2 linker : A short polyethylene (B3416737) glycol linker composed of two ethylene (B1197577) glycol units. This linker provides the necessary spacing and flexibility for the formation of a stable ternary complex.

A COOH (carboxylic acid) terminus : This functional group serves as a chemical handle, allowing for the straightforward conjugation of an E3 ligase ligand (such as a VHL or CRBN ligand) via an amide bond.

The significance of this compound lies in its role as a purpose-built building block for the synthesis of FLT3-degrading PROTACs. The final PROTAC synthesized from this intermediate was shown to induce the degradation of the mutant FLT3-ITD protein at low nanomolar concentrations. nih.gov Furthermore, the resulting degrader was more potent at inhibiting cancer cell growth than Quizartinib itself and was more selective, affecting fewer off-target kinases. nih.gov This demonstrated that degrading FLT3-ITD could be a superior therapeutic strategy compared to simply inhibiting it, highlighting the research value of intermediates like this compound in advancing the field of targeted protein degradation. meilunbio.comnih.gov

Chemical Compound Information

Compound NameSynonyms
This compoundFLT3 Ligand-Linker Conjugate
QuizartinibAC220
Pomalidomide (B1683931)-
Bortezomib-
Sorafenib-
Gilteritinib-
Midostaurin-
Crenolanib-
Lestaurtinib-
Dovitinib-
Sunitinib-

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 2292116-14-2
Molecular Formula C30H33N5O7S
Molecular Weight 607.68 g/mol
Appearance Solid
Purity >95% (typical for research use)
Solubility Soluble in DMSO
Storage Conditions -20°C, dry conditions

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H33N5O7S B2677890 Desmorpholinyl Quizartinib-PEG2-COOH

Properties

IUPAC Name

3-[2-[2-[2-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]imidazo[2,1-b][1,3]benzothiazol-6-yl]oxyethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N5O7S/c1-30(2,3)25-17-26(34-42-25)33-28(38)31-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)43-29(35)32-22)41-15-14-40-13-12-39-11-10-27(36)37/h4-9,16-18H,10-15H2,1-3H3,(H,36,37)(H2,31,33,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRGZWDBDUKFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCOCCOCCC(=O)O)SC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Structural Elucidation of Desmorpholinyl Quizartinib Peg2 Cooh

Retrosynthetic Analysis of Desmorpholinyl Quizartinib-PEG2-COOH

A retrosynthetic analysis of this compound logically deconstructs the molecule into feasible starting materials. The primary disconnection point is the amide bond linking the desmorpholinyl quizartinib (B1680412) moiety to the PEG2-COOH linker. This reveals two key synthons: a "Desmorpholinyl Quizartinib" precursor with a reactive functional group (such as an amine) and the "PEG2-COOH" linker, likely activated at one of its carboxylic acid ends.

The "Desmorpholinyl Quizartinib" precursor can be further disconnected. The core structure of quizartinib is a bis-aryl urea (B33335). The "desmorpholinyl" modification implies the removal or replacement of the morpholinoethoxy side chain of quizartinib. This is a strategic modification to introduce a functional handle for the attachment of the PEG linker. A plausible retrosynthetic approach would involve a precursor to the quizartinib core that already contains a protected functional group at the position where the morpholinoethoxy group would typically be.

This leads to three primary starting material types:

A suitably functionalized imidazo[2,1-b] nih.govwindows.netbenzothiazole core.

A phenylurea component bearing a 5-tert-butyl-isoxazol-3-yl group.

The PEG2-COOH linker.

The synthesis would then proceed in a convergent manner, assembling these fragments to yield the final product.

Synthetic Methodologies for this compound

The synthesis of this compound is a multi-step process that involves the preparation of a modified quizartinib analog followed by its conjugation to the PEG linker.

Precursor Derivatization Strategies of Quizartinib Analogs

The synthesis of a "desmorpholinyl" quizartinib precursor is the initial and most critical phase. Starting from a known synthetic route to quizartinib, modifications can be introduced. One plausible strategy involves replacing the 4-(2-chloroethyl)morpholine (B1582488) used in the standard quizartinib synthesis with a reagent that introduces a protected amine or a functional group that can be converted to an amine.

For example, a key intermediate in quizartinib synthesis is a substituted aniline (B41778). Instead of the 4-[2-(4-morpholinyl)ethoxy]aniline, a derivative such as 4-(2-aminoethoxy)aniline (B1598669) with a suitable protecting group on the terminal amine (e.g., Boc or Cbz) could be used. This protected aniline would then be carried through the subsequent steps of forming the imidazo[2,1-b] nih.govwindows.netbenzothiazole core and the urea linkage. The final step in the precursor synthesis would be the deprotection of the terminal amine, yielding the "Desmorpholinyl Quizartinib" with a reactive primary amine ready for linker conjugation.

Conjugation Chemistry of PEG2-COOH Linker Moiety

The PEG2-COOH linker, also known as 3,6-dioxaoctanedioic acid, is a bifunctional molecule. For conjugation to the amino-functionalized desmorpholinyl quizartinib precursor, one of the carboxylic acid groups of the PEG linker needs to be activated to facilitate amide bond formation. The other carboxylic acid group must remain available for subsequent reactions (i.e., conjugation to an E3 ligase ligand). This is typically achieved using a mono-protected PEG linker, such as a mono-tert-butyl ester of PEG2-dicarboxylic acid.

The free carboxylic acid can be activated using standard peptide coupling reagents. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester in situ. This active ester then readily reacts with the primary amine of the desmorpholinyl quizartinib precursor to form a stable amide bond.

Reaction Conditions and Optimization for this compound Synthesis

The amide coupling reaction between the desmorpholinyl quizartinib precursor and the activated PEG2-COOH linker is typically carried out in an inert, anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The reaction is usually performed at room temperature, although gentle heating may be applied to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Optimization of the reaction conditions is crucial to maximize the yield and purity of the final product. Key parameters for optimization include:

Coupling Reagents: The choice of coupling and activating agents can significantly impact the reaction efficiency and minimize side reactions. A comparison of different reagent combinations may be necessary.

Stoichiometry: The molar ratio of the reactants (quizartinib analog, PEG linker, and coupling reagents) should be carefully controlled to ensure complete conversion of the limiting reagent.

Reaction Time and Temperature: These parameters are adjusted to ensure the reaction proceeds to completion without significant degradation of the starting materials or product.

Purification: After the reaction is complete, the crude product is typically purified using column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to isolate the this compound in high purity.

Table 1: Hypothetical Reaction Parameters for Amide Coupling

ParameterConditionRationale
SolventAnhydrous DMFGood solubility for reactants and reagents.
Coupling ReagentHATU (1.2 eq)High efficiency and low rates of side reactions.
BaseDIPEA (2.0 eq)Non-nucleophilic base to neutralize acids formed during the reaction.
TemperatureRoom Temperature (20-25 °C)Mild conditions to prevent degradation.
Reaction Time12-24 hoursAllows for complete reaction.

Structural Characterization Techniques for Research Confirmation

Once synthesized and purified, the chemical structure of this compound must be rigorously confirmed. This is achieved through a combination of spectroscopic and spectrometric techniques.

Spectroscopic Analysis in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the detailed molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the imidazo[2,1-b] nih.govwindows.netbenzothiazole and phenylurea systems. The tert-butyl group on the isoxazole (B147169) ring would appear as a sharp singlet at approximately 1.3 ppm. The protons of the PEG linker would exhibit characteristic multiplets in the 3.5-4.5 ppm region. The presence of the newly formed amide bond would be indicated by a broad singlet for the NH proton, typically in the downfield region (7-9 ppm).

¹³C NMR: The carbon NMR spectrum would provide complementary information, showing the expected number of carbon signals corresponding to the molecular formula (C30H33N5O7S). Key signals would include those for the carbonyl carbons of the urea and the newly formed amide, as well as the carboxylic acid.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact molecular weight of the compound. The measured mass should correspond to the calculated mass of the molecular formula C30H33N5O7S (607.68 g/mol ). The isotopic pattern in the mass spectrum would also confirm the presence of sulfur.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observation
¹H NMRSignals for aromatic, urea, isoxazole, tert-butyl, and PEG protons. A downfield signal for the amide proton.
¹³C NMRSignals corresponding to all 30 carbons in the structure, including carbonyls and aromatic carbons.
HRMS (ESI)[M+H]⁺ ion at m/z corresponding to the exact mass of C30H34N5O7S⁺.

By employing these synthetic and analytical methodologies, this compound can be reliably produced and its structure unequivocally confirmed, enabling its use in the development of novel PROTAC-based therapeutics.

Chromatographic Purity Assessment for Research Grade Compound

The purity of research-grade this compound is a critical parameter to ensure the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a standard technique employed for this purpose.

A typical method for assessing the purity of this compound involves reverse-phase HPLC. While specific conditions can vary, a general approach would utilize a C18 stationary phase with a gradient elution system. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (typically acetonitrile (B52724) or methanol).

Detection is commonly performed using a UV detector, monitoring at a wavelength where the compound exhibits strong absorbance. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks. For research applications, a purity of ≥95% is generally considered acceptable. Some commercial suppliers report purities as high as 96.32%. medchemexpress.com

Table 1: Representative HPLC Parameters for Purity Assessment

ParameterTypical Condition
Column C18 Reverse-Phase
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 5% to 95% Mobile Phase B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Analogues and Derivatives of this compound for Research Exploration

The primary application of this compound is in the synthesis of PROTACs. medchemexpress.commedchemexpress.com Its structure, comprising a ligand for a target protein (FLT3) and a linker with a terminal carboxylic acid, makes it a versatile precursor for conjugation with various E3 ligase ligands.

The most prominent derivative is the PROTAC formed by coupling this compound with a ligand for an E3 ubiquitin ligase, such as cereblon or VHL. This creates a heterobifunctional molecule that can simultaneously bind to FLT3 and the E3 ligase, leading to the ubiquitination and subsequent degradation of the FLT3 protein by the proteasome.

Research in this area focuses on modifying both the linker and the E3 ligase ligand to optimize the potency, selectivity, and pharmacokinetic properties of the resulting PROTAC. Variations in the length and composition of the polyethylene (B3416737) glycol (PEG) linker can significantly impact the efficacy of the final PROTAC. For instance, analogues with longer or shorter PEG chains (e.g., PEG1, PEG3, PEG4) can be synthesized to explore the optimal distance between the target protein and the E3 ligase for efficient degradation.

Furthermore, the "desmorpholinyl" aspect of the parent molecule indicates a modification of the original Quizartinib structure, likely to provide a suitable attachment point for the linker while maintaining affinity for FLT3. Further research could involve exploring alternative attachment points on the Quizartinib scaffold for the PEG linker, potentially leading to PROTACs with different degradation profiles.

Table 2: Investigational Analogues and Derivatives

Compound TypeModification from this compoundResearch Purpose
PROTAC Derivative Conjugation of the terminal COOH to an E3 ligase ligand (e.g., pomalidomide)To induce targeted degradation of FLT3
Linker Length Analogue Variation in the number of PEG units (e.g., PEG1, PEG3, PEG4)To optimize the distance for ternary complex formation
Linker Composition Analogue Replacement of the PEG linker with an alkyl chain or other functionalitiesTo investigate the influence of linker properties on PROTAC activity
Scaffold Isomer Alteration of the linker attachment point on the Quizartinib coreTo explore structure-activity relationships for FLT3 binding and degradation

Molecular Design and Functional Rationale of Desmorpholinyl Quizartinib Peg2 Cooh As a Protac Building Block

Rationale for Desmorpholinyl Modification of Quizartinib (B1680412) Core in Degrader Research

The foundation of this PROTAC building block is Quizartinib, a highly potent and selective second-generation inhibitor of the FLT3 kinase. nih.govmedchemexpress.com The decision to modify the original Quizartinib structure by removing its terminal morpholine (B109124) ring is a calculated step in its conversion from an inhibitor to a degrader warhead.

Quizartinib achieves its high affinity by binding to the ATP-binding site of the FLT3 kinase domain, stabilizing the kinase in an inactive conformation. researchgate.netpatsnap.comnih.gov Structural studies reveal that the core of the Quizartinib molecule establishes the critical interactions necessary for potent binding. plos.orgresearchgate.net The morpholinyl group, located at the terminus of a 2-(morpholin-4-yl)ethoxy side chain, is solvent-exposed and not directly involved in the key binding interactions within the ATP pocket. wikipedia.org Consequently, removing this group and using its attachment point as a vector for linker conjugation is a rational design strategy. This modification preserves the essential pharmacophore responsible for high-affinity FLT3 recognition, ensuring that the resulting PROTAC can effectively target the FLT3 protein.

Compound Target Binding Affinity (Kd) Mechanism of Action
QuizartinibFLT3 Kinase1.1 - 3.3 nM nih.govresearchgate.netType II Kinase Inhibition medchemexpress.com
AC886 (active metabolite)FLT3 Kinase1.1 nM nih.govType II Kinase Inhibition

This table presents binding affinity data for Quizartinib and its metabolite, which form the core of the PROTAC warhead.

The "desmorpholinyl" modification serves a crucial synthetic purpose: it provides a specific and predictable site for attaching a linker. By removing the morpholine group, a reactive handle is exposed on the Quizartinib scaffold. This allows for the covalent attachment of the PEG2-COOH linker without altering the core structure responsible for FLT3 binding. This strategic modulation is fundamental in PROTAC design, as the linker's exit vector—its point of attachment and directionality relative to the warhead—profoundly influences the geometry and stability of the ternary complex (FLT3-PROTAC-E3 ligase), which is essential for efficient protein degradation. precisepeg.com

Role of Polyethylene (B3416737) Glycol (PEG2) Linker in PROTAC Architectures

The linker is a critical component of a PROTAC, connecting the target-binding warhead to the E3 ligase-recruiting ligand. jenkemusa.com In Desmorpholinyl Quizartinib-PEG2-COOH, a short PEG linker consisting of two ethylene (B1197577) glycol units is utilized.

Component Function in this compound
Desmorpholinyl Quizartinib Warhead: Binds to the target protein (FLT3)
PEG2 Linker: Provides spacing and flexibility
-COOH (Carboxylic Acid) Handle: Enables conjugation to an E3 ligase ligand

This table breaks down the functional components of the this compound molecule.

PROTAC-mediated degradation requires the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. portlandpress.com The linker must be long enough to bridge the two proteins and flexible enough to allow them to adopt an orientation suitable for ubiquitin transfer. PEG linkers provide rotational freedom and flexibility, which can help overcome potential steric hindrances and facilitate the formation of a stable complex. precisepeg.com The specific length of the PEG2 linker provides a defined distance between the two ends of the PROTAC, a critical parameter that is often optimized to maximize degradation efficiency. jenkemusa.com

Linker Type Primary Characteristics Impact on PROTAC Properties
PEG-based Hydrophilic, flexibleImproves aqueous solubility, provides conformational flexibility. precisepeg.comjenkemusa.com
Alkyl-based Hydrophobic, can be rigid or flexibleGenerally stable, but may decrease solubility. precisepeg.com

This table compares the general properties of PEG-based linkers with common alkyl-based alternatives in PROTAC design.

Importance of Carboxylic Acid (-COOH) Handle for E3 Ligase Ligand Conjugation

The terminal carboxylic acid is not merely an endpoint of the molecule; it is a versatile chemical handle for the final step in PROTAC synthesis. This functional group allows for straightforward conjugation to a variety of E3 ligase ligands (e.g., ligands for Cereblon or VHL), which are typically designed or synthesized with an available amine (-NH2) group. rsc.org

The reaction between the carboxylic acid on the Quizartinib-linker fragment and an amine on the E3 ligase ligand, facilitated by standard coupling reagents, forms a stable amide bond. nih.gov This robust and widely-used chemical reaction provides a reliable method for assembling the final PROTAC molecule. rsc.org The availability of this compound as a ready-made intermediate simplifies the synthetic process, enabling researchers to rapidly generate a library of FLT3-targeting PROTACs by coupling it with different E3 ligase ligands to identify the most effective degrader.

Amide Coupling Chemistry for PROTAC Assembly

The terminal carboxylic acid (-COOH) group on the PEG linker of this compound is a key functional handle for its incorporation into a full PROTAC molecule. This group enables the straightforward formation of a stable amide bond with an amine-functionalized E3 ligase ligand. nih.gov Amide coupling is a widely used, robust, and versatile reaction in medicinal chemistry and PROTAC synthesis due to its reliability and the stability of the resulting amide bond under physiological conditions. nih.gov

The assembly process typically involves a standard peptide coupling reaction. The carboxylic acid of this compound is first activated using a coupling reagent. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to increase efficiency and minimize side reactions. This activation step converts the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the primary or secondary amine of the E3 ligase ligand (e.g., derivatives of pomalidomide (B1683931) for Cereblon, or VH-032 for VHL). The reaction is typically carried out in an inert organic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), often with the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any acids formed during the reaction. glpbio.com

This modular approach allows for the rapid synthesis of a variety of PROTAC molecules by pairing this compound with different amine-containing E3 ligase ligands or linkers, facilitating the exploration of structure-activity relationships (SAR). nih.gov

Strategic Positioning for E3 Ligase Recruitment

The efficacy of a PROTAC is highly dependent on the geometry and stability of the ternary complex it forms with the target protein and the E3 ligase. The linker connecting the two ligands plays a critical role in this process, and its attachment point and composition are crucial design elements. nih.govprecisepeg.com The design of this compound reflects a strategic choice for the linker's positioning.

The parent compound, Quizartinib, binds to the ATP-binding pocket of the FLT3 kinase domain. researchgate.netnih.gov Structural studies have shown that the morpholinoethoxy group of Quizartinib, which is removed and replaced by the linker in this building block, projects out of the active site and into the solvent-exposed region. nih.gov This position is ideal for linker attachment as modifications here are less likely to interfere with the high-affinity binding of the Quizartinib warhead to FLT3. By attaching the linker at this vector, the PROTAC can effectively bind its target protein without a significant loss of affinity.

The PEG2 linker itself offers several advantages. Polyethylene glycol linkers are known to be flexible and hydrophilic, which can improve the solubility and cell permeability of the resulting PROTAC molecule. precisepeg.com The length of the linker is a critical parameter; it must be long enough to span the distance between the FLT3 and the recruited E3 ligase without inducing significant conformational strain, yet not so long that it leads to unproductive binding or an unstable ternary complex. core.ac.uk The two-unit PEG linker in this compound provides a specific length and degree of flexibility that has been empirically shown to be effective in forming a productive ternary complex for FLT3 degradation, as evidenced by its use in the synthesis of a highly potent FLT3 degrader with an IC50 of 0.6 nM. medchemexpress.commedchemexpress.cn This strategic positioning ensures that once the warhead is bound to FLT3, the E3 ligase ligand is oriented in a suitable position to effectively recruit the E3 ligase machinery and initiate the degradation process. researchgate.net

Mechanistic Investigations of Protacs Incorporating Desmorpholinyl Quizartinib Peg2 Cooh

Ternary Complex Formation Kinetics and Thermodynamics

The efficacy of a PROTAC is intrinsically linked to its ability to induce and stabilize a ternary complex comprising the target protein and an E3 ligase. The kinetics and thermodynamics of this complex formation are critical determinants of the subsequent ubiquitination and degradation of the target protein.

Desmorpholinyl Quizartinib-PEG2-COOH serves as the foundational component for the synthesis of a PROTAC that engages with the FLT3 kinase. The parent compound, quizartinib (B1680412), is a potent and selective FLT3 inhibitor. While specific binding kinetics and thermodynamic data for this compound are not extensively available in public literature, the binding characteristics of quizartinib to FLT3 provide a strong basis for understanding this interaction. Quizartinib is known to bind to FLT3 with high affinity, exhibiting a dissociation constant (Kd) in the low nanomolar range. This high-affinity interaction is crucial for the PROTAC's ability to effectively recruit FLT3 into the ternary complex. The structural modifications in this compound, namely the removal of the morpholine (B109124) group and the addition of a PEG2-COOH linker, are designed to provide an attachment point for the E3 ligase ligand without significantly compromising the inherent affinity of the quizartinib scaffold for FLT3.

CompoundTargetReported Affinity (Kd)Reference
QuizartinibFLT3<10 nMGeneral knowledge from preclinical studies

The formation of the PROTAC-FLT3-VHL ternary complex is a dynamic process that is often characterized by cooperativity. Positive cooperativity occurs when the binding of one protein to the PROTAC enhances the affinity for the other, leading to a more stable ternary complex than would be predicted from the individual binding affinities. While direct experimental measurement of the cooperativity for a this compound-derived PROTAC is not publicly documented, computational modeling studies on similar quizartinib-based PROTACs provide valuable insights.

Molecular dynamics simulations have suggested that a quizartinib-based PROTAC can form a stable ternary complex with FLT3 and VHL. nih.gov These models indicate that the complex is stabilized by numerous protein-protein interactions between FLT3 and VHL, facilitated by the conformational flexibility of the PROTAC linker. nih.gov The stability of this complex is paramount for allowing sufficient time for the subsequent ubiquitination of FLT3.

Computational Modeling Insights into a Quizartinib-Based PROTAC Ternary Complex
ParameterObservationImplication
Complex StabilityHigh stability observed in molecular dynamics simulationsFavorable for efficient ubiquitination
Key InteractionsRobust protein-protein interactions between FLT3 and VHLSuggests positive cooperativity in complex formation

Ubiquitination Pathway Modulation by Derived PROTACs

Once the ternary complex is formed, the PROTAC facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, FLT3. This process involves the recruitment of a specific E2 enzyme and the formation of a polyubiquitin (B1169507) chain on FLT3, marking it for proteasomal degradation.

The VHL E3 ligase, as part of the Cullin-RING E3 ligase (CRL) complex, works in concert with an E2 ubiquitin-conjugating enzyme to catalyze the ubiquitination of substrate proteins. While the specific E2 enzymes recruited by a this compound-derived PROTAC have not been explicitly identified, the E3 ligase SIAH1, in conjunction with the E2 ubiquitin conjugase UBCH8, has been reported to contribute to the polyubiquitination of FLT3. nih.gov The geometry of the ternary complex plays a crucial role in presenting the E2-ubiquitin conjugate in a favorable orientation for ubiquitin transfer to accessible lysine (B10760008) residues on the surface of FLT3.

Proteasomal Degradation of FLT3 Induced by Derived PROTACs

Proteolysis-targeting chimeras (PROTACs) synthesized using this compound function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to specifically eliminate the FMS-like tyrosine kinase 3 (FLT3) protein. nih.govnih.gov This process is initiated by the PROTAC molecule, which acts as a bridge to form a ternary complex between the FLT3 protein and an E3 ubiquitin ligase. nih.gov This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the FLT3 protein, marking it with a polyubiquitin chain. nih.gov This polyubiquitin tag is a critical signal that flags the target protein for destruction by the proteasome. nih.gov

Mechanistic studies have confirmed that the degradation of FLT3 by these derived PROTACs is indeed proteasome-dependent. For instance, the degradation of FLT3 by the quizartinib-based PROTAC, LWY-713, was shown to be dependent on both the Cereblon (CRBN) E3 ligase and the proteasome. bioworld.com This demonstrates the successful co-opting of the UPS to achieve targeted protein degradation. The process effectively reduces cellular levels of both wild-type and mutated forms of FLT3, which are implicated in acute myeloid leukemia (AML). nih.govnih.gov

26S Proteasome Recognition and Substrate Processing

Once FLT3 is polyubiquitinated, it is recognized by the 26S proteasome for degradation. The 26S proteasome is a large, multi-subunit complex responsible for degrading most intracellular proteins. The recognition process is mediated by ubiquitin receptors located in the 19S regulatory particle of the proteasome, which identify and bind to the polyubiquitin chains attached to the substrate.

For a transmembrane protein like FLT3, particularly the mutated FLT3-ITD form which can be retained in the endoplasmic reticulum (ER), the degradation process likely involves the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. mdpi.comnih.gov The ERAD pathway is a quality control mechanism that targets misfolded or unassembled proteins in the ER and moves them to the cytosol for degradation by the proteasome. nih.govwikipedia.org In this context, after the PROTAC induces polyubiquitination of FLT3 within the ER membrane, the ERAD machinery would recognize the ubiquitinated protein. The process involves several key steps:

Recognition: Ubiquitinated FLT3 is recognized by ERAD complexes.

Retro-translocation: The protein is extracted from the ER membrane and transported into the cytosol.

Degradation: In the cytosol, the 26S proteasome binds to the polyubiquitinated FLT3, deubiquitinates it, unfolds it, and translocates it into its proteolytic core, where it is broken down into small peptides.

Interestingly, some studies have noted that under conditions of proteasome inhibition, an alternative degradation pathway, autophagy, can be activated to clear FLT3-ITD. ashpublications.orgresearchgate.net This suggests a complex interplay of cellular degradation pathways in managing the levels of this oncogenic protein. However, under normal conditions with a functional UPS, PROTAC-induced degradation primarily relies on the 26S proteasome.

Catalytic Turnover of PROTACs in Degradation Cycles

A key pharmacological advantage of PROTACs over traditional inhibitors is their catalytic mode of action. nih.gov Unlike inhibitors that follow an "occupancy-driven" model requiring continuous binding to the target's active site, PROTACs operate via an "event-driven" mechanism. nih.gov After the PROTAC facilitates the ubiquitination of a FLT3 molecule and its delivery to the proteasome, the PROTAC is released and can then bind to another FLT3 protein and E3 ligase to initiate a new degradation cycle.

This catalytic turnover allows a single PROTAC molecule to induce the degradation of multiple target protein molecules. As a result, PROTACs can achieve profound and sustained protein knockdown at very low, substoichiometric concentrations. The high efficiency of this process is reflected in the potent degradation activity observed with PROTACs derived from this compound. Although precise catalytic turnover numbers are not extensively published, the low nanomolar concentrations required to achieve significant degradation provide strong evidence of their catalytic nature.

Research findings for specific quizartinib-based FLT3 PROTACs highlight this efficiency:

CompoundCell LineDC₅₀ (nM)Dₘₐₓ (%)
LWY-713 MV4-110.61494.8
A20 MV4-117.4>90
Compound 35 MV4-11<100>90

Data sourced from multiple research articles. nih.govbioworld.comnih.gov

The ability of compounds like LWY-713 to induce over 90% degradation of FLT3 at a concentration of just 0.614 nM underscores the remarkable efficiency of the catalytic cycle. bioworld.com This substoichiometric requirement means that lower doses may be needed to achieve a therapeutic effect compared to traditional inhibitors, potentially leading to a wider therapeutic window and reduced off-target effects.

Preclinical Cellular and Biochemical Research Applications of Desmorpholinyl Quizartinib Peg2 Cooh Derived Protacs

In Vitro Cellular Assays for Target Degradation Efficacy

In vitro studies utilizing AML cell lines that endogenously express FLT3-ITD, such as MV4-11 and MOLM-14, have been instrumental in characterizing the degradation capabilities of PROTACs derived from Desmorpholinyl Quizartinib-PEG2-COOH.

Concentration-Dependent Degradation of FLT3-ITD in Leukemic Cell Lines (e.g., MV4-11, MOLM-14)

The quizartinib-derived PROTAC has demonstrated potent, concentration-dependent degradation of FLT3-ITD in both MV4-11 and MOLM-14 cell lines. Western blot analysis has shown a significant reduction in FLT3-ITD protein levels at low nanomolar concentrations. The half-maximal degradation concentration (DC50) was determined to be approximately 5 nM in MV4-11 cells after a 24-hour treatment period. This high potency underscores the efficiency of the PROTAC in inducing proteasomal degradation of the target protein.

Concentration-Dependent Degradation of FLT3-ITD

Cell LineCompoundDC50 (24h)
MV4-11Quizartinib-PROTAC~5 nM

Degradation Specificity Profiling Against Off-Target Proteins

A significant advantage of the PROTAC approach is the potential for enhanced selectivity compared to traditional small molecule inhibitors. The quizartinib-derived PROTAC was profiled for its off-target effects using a Kinome scan assay, which assesses the binding to a wide panel of kinases.

At a concentration of 1 µM, the parent inhibitor quizartinib (B1680412) was found to bind to several off-target kinases. In contrast, the PROTAC derivative demonstrated a markedly improved selectivity profile, engaging with a significantly reduced number of off-target kinases. This suggests that the conversion of the inhibitor into a PROTAC not only induces degradation of the primary target but also mitigates the broader kinase inhibitory effects, potentially leading to a better safety profile. Proteomic studies further corroborated this selectivity, with no other proteins besides FLT3 being significantly depleted.

Kinase Selectivity Profile

CompoundConcentrationNumber of Off-Target Kinases Engaged
Quizartinib1 µMMultiple
Quizartinib-PROTAC1 µMFewer

Time-Course Degradation Studies

The kinetics of FLT3-ITD degradation induced by the quizartinib-PROTAC were investigated through time-course studies in MOLM-14 cells. These experiments revealed that the degradation of FLT3 is time-dependent, with a notable decrease in protein levels observed within a few hours of treatment. More pronounced degradation was evident after 4 to 8 hours of exposure to the PROTAC, indicating a rapid onset of action.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Information regarding the use of Cellular Thermal Shift Assay (CETSA) to specifically confirm the target engagement of this compound derived PROTACs is not detailed in the available research literature.

Cellular Functional Studies Beyond Degradation

The functional consequences of FLT3-ITD degradation extend beyond the simple removal of the protein, leading to the inhibition of its downstream signaling pathways.

Research on Inhibition of Autophosphorylation of FLT3-ITD

FLT3-ITD is a constitutively active kinase that undergoes autophosphorylation, leading to the activation of pro-survival signaling cascades. Research has shown that treatment with the quizartinib-derived PROTAC leads to a dose-dependent decrease in the phosphorylation of FLT3-ITD in MV4-11 cells. This inhibition of autophosphorylation is a direct consequence of the degradation of the FLT3-ITD protein. The reduction in phosphorylated FLT3-ITD (p-FLT3) subsequently leads to the downregulation of its key downstream effectors, including STAT5, AKT, and ERK. This demonstrates that the PROTAC effectively abrogates the aberrant signaling driven by the mutated kinase.

In Vivo Preclinical Research in Animal Models for Mechanistic Insight

To further understand the therapeutic potential of this compound-derived PROTACs, researchers have utilized animal models, particularly murine xenograft models of human cancers.

Target Engagement and Degradation in Murine Xenograft Models

Studies using murine xenograft models have provided compelling evidence of in vivo target engagement and degradation. In mice bearing tumors derived from human AML cell lines, administration of these PROTACs resulted in a significant reduction of the target protein levels within the tumor tissue. ewadirect.com One study reported a 60% decrease in the FLT3 protein in mice treated with a quizartinib-based PROTAC. ewadirect.com Furthermore, an orally bioavailable PROTAC demonstrated complete tumor regression in a subcutaneous AML xenograft model, highlighting the potential for effective in vivo delivery and activity. nih.govacs.org

Animal ModelCancer TypePROTACKey FindingReference
Murine XenograftAMLQuizartinib-VHL PROTAC60% decrease in FLT3 protein ewadirect.com
Subcutaneous AML XenograftAMLOrally bioavailable FLT3-PROTAC (A20)Complete tumor regression nih.govacs.org
Systemic AML XenograftAMLOrally bioavailable FLT3-PROTAC (A20)Complete elimination of human leukemic cells nih.govacs.org

Molecular Biomarker Analysis in Animal Tissues for PROTAC Activity

The analysis of molecular biomarkers in animal tissues has been instrumental in confirming the on-target activity of these PROTACs. The autophosphorylation of the target receptor has been identified as an excellent pharmacodynamic biomarker for its activation, and the loss of this phosphorylation is a clear indicator of successful inhibition by the PROTAC. nih.gov In systemic AML xenograft models, treatment with an orally bioavailable PROTAC led to the complete elimination of CD45+CD33+ human leukemic cells in the murine bone marrow, providing a quantifiable measure of efficacy. nih.govacs.org

Pharmacodynamic Studies in Relevant Animal Research Models

Pharmacodynamic studies in animal models have shed light on the time course and extent of target protein degradation in vivo. These studies have shown significant degradation of the target protein as early as 22 hours post-injection. ewadirect.com The sustained plasma concentration of the PROTAC above the level required for activity suggests a durable effect on the target protein. ewadirect.com In AML xenograft mouse models, significant reductions in tumor volumes were observed without notable changes in the body weight of the animals, indicating a favorable therapeutic window. bioworld.com

Structure Activity Relationship Sar Studies of Protacs Derived from Desmorpholinyl Quizartinib Peg2 Cooh

Impact of FLT3 Ligand Modifications on PROTAC Efficacy

The development of effective PROTACs hinges on the careful selection and modification of the ligand that binds to the target protein. In the context of PROTACs derived from Desmorpholinyl Quizartinib-PEG2-COOH, the quizartinib (B1680412) scaffold serves as the foundational FLT3 ligand. Quizartinib is a potent and selective FLT3 inhibitor, and its desmorpholinyl derivative provides a convenient attachment point for the linker without compromising its binding affinity to FLT3. bio-conferences.org

Research into quizartinib-based PROTACs has demonstrated that even subtle modifications to the FLT3 ligand can have a significant impact on the efficacy of the resulting PROTAC. For instance, the removal of the morpholine (B109124) group from quizartinib to create the desmorpholinyl variant is a critical first step in enabling the attachment of the linker and E3 ligase ligand. This modification is well-tolerated, as the morpholine group is not essential for FLT3 binding and primarily serves to improve the solubility of the parent compound. bio-conferences.org

Further modifications to the quizartinib scaffold, such as the introduction of different functional groups or the alteration of its core structure, can modulate the binding affinity and selectivity of the PROTAC for FLT3. The goal of these modifications is to optimize the formation of a stable ternary complex between the PROTAC, FLT3, and the recruited E3 ligase, which is essential for efficient protein degradation. The table below illustrates hypothetical modifications to the FLT3 ligand and their potential impact on PROTAC efficacy, based on established medicinal chemistry principles.

FLT3 Ligand ModificationRationalePredicted Impact on PROTAC Efficacy
Substitution of the terminal phenyl ringTo explore additional binding pockets and enhance selectivity.May increase or decrease binding affinity and selectivity, requiring empirical validation.
Introduction of a fluorine atomTo improve metabolic stability and binding affinity through favorable interactions.Potentially enhanced potency and prolonged duration of action.
Alteration of the urea (B33335) linkageTo modify the hydrogen bonding network with the FLT3 kinase domain.Could significantly alter binding affinity and ternary complex stability.

Linker Length and Composition Optimization in PROTAC Research

The linker component of a PROTAC plays a crucial role in determining its efficacy by influencing the formation and stability of the ternary complex. The length, composition, and attachment points of the linker must be carefully optimized to ensure that the PROTAC can effectively bring the target protein and the E3 ligase into close proximity for ubiquitination and subsequent degradation.

Polyethylene (B3416737) glycol (PEG) linkers are commonly used in PROTAC design due to their hydrophilicity, biocompatibility, and ease of modification. In the context of this compound, the "PEG2" component indicates a linker containing two ethylene (B1197577) glycol units. The length of the PEG linker is a critical parameter that can significantly impact PROTAC activity.

Studies on FLT3-targeting PROTACs, as well as other PROTAC systems, have shown that there is often an optimal linker length for maximal protein degradation. A linker that is too short may not be able to bridge the distance between the FLT3 protein and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may lead to a less stable complex and reduced degradation efficiency. Research on gilteritinib-based PROTACs revealed that shorter linkers were associated with improved degradation efficiency. bio-conferences.org The following table provides a hypothetical representation of how varying the number of PEG units in the linker of a quizartinib-based PROTAC might affect its degradation capacity.

Linker CompositionLinker Length (Number of PEG units)Hypothetical FLT3 Degradation (%)
PEG1130%
PEG2275%
PEG3390%
PEG4460%
PEG5545%

Beyond PEG oligomers, researchers have explored a variety of other linker chemistries to fine-tune the properties of PROTACs. These alternative linkers can offer different degrees of flexibility, hydrophobicity, and three-dimensional structure, all of which can influence the stability and conformation of the ternary complex.

For example, alkyl chains provide a more hydrophobic and flexible linker, which may be advantageous in certain contexts. In a study of sunitinib-based PROTACs, those with PEG-based linkers demonstrated greater activity than those with alkyl-based linkers. Conversely, linkers incorporating rigid moieties, such as piperazine (B1678402) or cyclohexane (B81311) rings, can restrict the conformational freedom of the PROTAC, potentially pre-organizing it into a bioactive conformation that favors ternary complex formation. The choice of linker chemistry can also impact the physicochemical properties of the PROTAC, such as its solubility and cell permeability.

E3 Ligase Ligand Variations and Their Influence on Degradation

The E3 ligase ligand is the component of the PROTAC that recruits an E3 ubiquitin ligase to the target protein. The choice of E3 ligase and its corresponding ligand can have a profound impact on the degradation efficacy, selectivity, and tissue specificity of the PROTAC. The two most commonly used E3 ligases in PROTAC design are Von Hippel-Lindau (VHL) and Cereblon (CRBN).

For instance, the core structure of the VHL ligand can be modified to optimize its interactions with the VHL binding pocket. Additionally, the attachment point of the linker to the VHL ligand can influence the orientation of the recruited E3 ligase relative to the target protein, which in turn affects the efficiency of ubiquitination. Studies have shown that VHL-based PROTACs can exhibit broad activity across different cell lines.

While VHL and CRBN are the most commonly used E3 ligases in PROTAC development, there is a growing interest in exploring other E3 ligases to expand the scope of targeted protein degradation. Different E3 ligases have distinct tissue expression patterns and substrate specificities, which can be leveraged to develop more selective and tissue-targeted PROTACs.

For example, inhibitor of apoptosis proteins (IAPs) have been explored as alternative E3 ligase recruiters. In a study involving gilteritinib-based PROTACs, IAP-recruiting PROTACs were effective at degrading FLT3. bio-conferences.org The choice of E3 ligase can also influence the degradation kinetics and the maximum level of protein degradation achieved by the PROTAC. A comparative study of VHL- and CRBN-recruiting PROTACs targeting the same protein might reveal that one E3 ligase is more efficient at promoting its degradation than the other. The table below illustrates a hypothetical comparison of the efficacy of quizartinib-based PROTACs that recruit different E3 ligases.

E3 Ligase RecruitedPROTAC CompoundHypothetical DC50 (nM)Hypothetical Dmax (%)
VHLQuizartinib-PEG2-VHL1595
CRBNQuizartinib-PEG2-CRBN2585
IAPQuizartinib-PEG2-IAP5070

Stereochemical Considerations in PROTAC Design

The introduction of chiral centers within any of the three components of a PROTAC—the target-binding ligand, the E3 ligase-binding ligand, or the linker—can result in stereoisomers (enantiomers or diastereomers) with markedly different biological activities. This "isomer effect" is a well-documented phenomenon in medicinal chemistry and is particularly relevant to the rational design of effective PROTACs.

These differences in activity can be attributed to several factors:

Binding Affinity: The stereochemistry of the warhead directly impacts its binding affinity and selectivity for the target protein. An optimal stereoconfiguration is necessary to ensure potent and specific engagement with the target, in this case, the FLT3 receptor.

E3 Ligase Recruitment: Similarly, the stereoisomeric form of the E3 ligase ligand influences its ability to bind effectively to its cognate E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

The table below illustrates hypothetical comparative data for different stereoisomers of a PROTAC, demonstrating the potential impact of stereochemistry on key performance parameters. It is important to note that this data is illustrative and not based on actual experimental results for this compound-derived PROTACs due to the absence of specific public data.

PROTAC StereoisomerTarget Binding Affinity (IC₅₀, nM)E3 Ligase Binding Affinity (Kᴅ, nM)Ternary Complex Stability (Relative Units)Target Degradation (DC₅₀, nM)
Isomer A (S,S) 51001.015
Isomer B (S,R) 81200.7150
Isomer C (R,S) 505000.2>1000
Isomer D (R,R) 606500.1>1000

Advanced Analytical Methodologies for Research on Desmorpholinyl Quizartinib Peg2 Cooh and Its Protac Conjugates

Mass Spectrometry Techniques for Structural Confirmation and Purity Analysis

Mass spectrometry (MS) is an indispensable tool in the development of PROTACs, providing vital information on molecular weight, elemental composition, purity, and structural integrity. Native MS, in particular, can be used as a direct screening method to measure the formation of PROTAC-induced ternary complexes. nih.gov

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular mass of Desmorpholinyl Quizartinib-PEG2-COOH, which allows for the confirmation of its elemental composition. acs.org For a compound with the molecular formula C₃₀H₃₃N₅O₇S, the theoretical monoisotopic mass can be calculated with high precision. An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the correct chemical formula and high purity of the synthesized compound.

Table 1: Theoretical and Expected HRMS Data for this compound

ParameterValue
Molecular Formula C₃₀H₃₃N₅O₇S
Theoretical Monoisotopic Mass 607.2101 g/mol
Ionization Mode Electrospray Ionization (ESI)
Adduct (Positive Mode) [M+H]⁺
Theoretical m/z of [M+H]⁺ 608.2179
Typical Mass Accuracy < 5 ppm

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to structurally characterize molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org In the analysis of this compound, a precursor ion (e.g., the [M+H]⁺ ion) is isolated and subjected to collision-induced dissociation (CID). nih.gov The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways would include cleavage of the PEG linker, which typically fragments via loss of C₂H₄O monomer units, and fragmentation across the bonds of the quizartinib (B1680412) core structure. nih.govresearchgate.net This analysis confirms the connectivity of the quizartinib ligand to the PEG linker and the presence of the terminal carboxylic acid. This method is also critical for characterizing the final PROTAC conjugate, confirming the successful attachment of the E3 ligase ligand. nih.gov

Table 2: Hypothetical Key Fragment Ions in MS/MS Analysis of this compound

Precursor Ion (m/z)Proposed Fragment StructureFragment Ion (m/z)
608.2 ([M+H]⁺)Loss of COOH563.2
608.2 ([M+H]⁺)Loss of PEG2-COOH moiety477.1
608.2 ([M+H]⁺)Cleavage within the PEG linkerVarious ions separated by 44.03 Da (C₂H₄O)
608.2 ([M+H]⁺)Quizartinib core fragmentMultiple characteristic fragments

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure and chemical environment of a molecule in solution. semanticscholar.org It is essential for unambiguously confirming the constitution and configuration of this compound and its derivatives.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are used to identify the different chemical environments of the hydrogen and carbon atoms in the molecule. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the quizartinib core, the methylene (B1212753) protons of the PEG linker, and other specific functional groups. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons with their directly attached carbon atoms. These experiments together allow for a complete and unambiguous assignment of the molecule's structure. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shift Regions for this compound

Proton TypePredicted Chemical Shift (δ, ppm)
Aromatic Protons (Quizartinib core)7.0 - 9.0
Methylene Protons (-O-CH₂-CH₂-O-)3.5 - 4.0
Methylene Protons (-CH₂-COOH)~4.1
Amide/Urea (B33335) Protons (-NH-)Variable, broad

The flexibility of the PEG linker is a critical determinant of a PROTAC's ability to induce a productive ternary complex. NMR spectroscopy can provide insights into the solution-state conformation of this compound and its PROTAC conjugates. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can identify atoms that are close in space, even if they are not directly connected by bonds. This data helps to build a model of the molecule's preferred three-dimensional shape in solution. nih.gov Studies have shown that PROTACs can adopt folded, more compact conformations in apolar environments, which may be important for properties like cell permeability. nih.govnih.gov Understanding these conformational preferences is crucial for optimizing linker design in PROTAC development. chemrxiv.orgchemrxiv.org

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Ternary Complex Structure Elucidation

The ultimate goal of a PROTAC is to form a ternary complex consisting of the target protein (FLT3), the PROTAC, and an E3 ubiquitin ligase. nih.gov Elucidating the three-dimensional structure of this complex is paramount for understanding the PROTAC's mechanism of action and for rational drug design. nih.gov

X-ray crystallography can provide atomic-resolution static structures of these ternary complexes. researchgate.net A crystal structure reveals the precise binding mode of the PROTAC and the specific protein-protein interactions that stabilize the complex, offering a blueprint for designing more potent and selective degraders. nih.govnih.gov However, obtaining high-quality crystals of these often flexible and transient complexes can be a significant bottleneck. biorxiv.org

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for large and dynamic complexes that are resistant to crystallization. nanoimagingservices.com Cryo-EM can capture ensembles of different conformational states, providing a more dynamic picture of the ternary complex in a near-native, frozen-hydrated state. nih.gov This is especially valuable for PROTACs with flexible linkers, where multiple binding orientations may be possible. nanoimagingservices.comnih.gov While typically providing lower resolution than X-ray crystallography, Cryo-EM offers invaluable insights into the conformational landscape and flexibility of the PROTAC-mediated complex. chemrxiv.org

Table 4: Comparison of X-ray Crystallography and Cryo-EM for Ternary Complex Analysis

FeatureX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)
Principle X-ray diffraction from a single crystalElectron imaging of flash-frozen particles
Resolution Typically higher (atomic resolution)Typically lower, but improving
Sample Requirement Well-ordered, diffracting crystalsSmall amounts of purified, stable complex
Key Advantage Provides a precise, high-resolution static picture of interactions. researchgate.netCan visualize large, flexible, and heterogeneous complexes; captures multiple conformations. nanoimagingservices.com
Main Limitation Crystallization can be very challenging; crystal packing may introduce artifacts. nih.govSmaller complexes can be difficult to visualize; resolution may be limited for highly dynamic regions.

Quantitative Bioanalytical Methods for In Vitro and In Vivo Research Samples

Robust and sensitive quantitative bioanalytical methods are fundamental for evaluating the pharmacological properties of PROTACs derived from this compound. These methods are essential for correlating the administered dose with exposure levels in preclinical studies and for understanding the relationship between concentration and the observed protein degradation effect.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of PROTACs in complex biological matrices such as plasma, serum, and tissue homogenates. bioanalysis-zone.com Given that PROTACs often exhibit high potency at low nanomolar concentrations, the sensitivity of the analytical method is paramount. sciex.com LC-MS/MS offers exceptional selectivity to differentiate the PROTAC molecule from endogenous matrix components and potential metabolites.

The methodology typically involves a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering substances. sciex.comnih.gov The extract is then injected into a liquid chromatography system, where the PROTAC is separated from other components on a reversed-phase column (e.g., a C18 column). nih.govwaters.com The separated analyte then enters the mass spectrometer. Quantification is commonly performed in the positive electrospray ionization (ESI) mode using selected reaction monitoring (SRM), which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the PROTAC. nih.gov This technique can achieve lower limits of quantification (LLOQ) in the low pg/mL range, which is necessary for detailed pharmacokinetic studies. sciex.comnih.gov

ParameterTypical Condition
Chromatography SystemUltra-High Performance Liquid Chromatography (UHPLC)
Analytical ColumnReversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) waters.com
Mobile PhaseGradient elution with water and acetonitrile (B52724), often containing 0.1% formic acid nih.govwaters.com
Flow Rate0.4 - 0.6 mL/min
Mass SpectrometerTandem Quadrupole Mass Spectrometer waters.com
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Detection ModeSelected Reaction Monitoring (SRM)
LLOQ5 pg/mL - 0.5 ng/mL sciex.comnih.gov

Confirming and quantifying the degradation of the target protein is the ultimate measure of a PROTAC's efficacy. Immunoblotting (Western blotting) and flow cytometry are two complementary techniques widely used for this purpose.

Immunoblotting: This technique is a cornerstone for assessing PROTAC-induced protein degradation. nih.gov It involves treating cultured cells with varying concentrations of the PROTAC for a specific duration. Subsequently, the cells are lysed, and the total protein content is quantified. The protein lysates are then separated by size via gel electrophoresis and transferred to a membrane. The membrane is probed with a primary antibody specific to the target protein (e.g., FLT-3) and a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across samples. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection. nih.gov The band intensities are quantified to determine the percentage of remaining target protein relative to the control. From this data, two key parameters are derived: DC₅₀ (the concentration of PROTAC that causes 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved). proteinsimple.jpscienceopen.com

PROTAC ConjugateTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
Hypothetical FLT-3 PROTAC AFLT-3MV4-11 (AML)1.5>95
Hypothetical FLT-3 PROTAC BFLT-3MOLM-14 (AML)6.2>99

Data are representative examples for illustrative purposes.

Flow Cytometry: As a higher-throughput alternative to immunoblotting, flow cytometry allows for the rapid quantification of intracellular protein levels on a single-cell basis. kcasbio.com In this method, cells treated with the PROTAC are fixed and permeabilized to allow an antibody specific to the target protein to enter the cell. This primary antibody is then detected by a fluorescently labeled secondary antibody. The fluorescence intensity of individual cells is measured as they pass through the flow cytometer, providing a quantitative measure of the target protein level. nih.gov This technique is particularly useful for screening large libraries of PROTACs and for identifying cellular subpopulations that may respond differently to the treatment. kcasbio.comnih.gov

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics Studies

The mechanism of action of a PROTAC relies on the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase. mdpi.com Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic characterization of these binding interactions in solution. springernature.comtainstruments.com

ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. youtube.com In a typical experiment, a solution of one binding partner (e.g., the PROTAC) is titrated into a solution containing the other partner (e.g., the FLT-3 protein or the E3 ligase) in the sample cell of the calorimeter. tainstruments.com By analyzing the resulting heat changes, ITC can simultaneously determine the binding affinity (Kₐ), the binding stoichiometry (n), and the enthalpy of binding (ΔH). nih.govnih.gov From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated. This provides deep insight into the driving forces of the interaction. nih.gov ITC is invaluable for confirming binary interactions (PROTAC-target, PROTAC-ligase) and for studying the thermodynamics of ternary complex formation, including the measurement of binding cooperativity (α), which indicates whether the binding of one protein enhances (positive cooperativity) or hinders (negative cooperativity) the binding of the other. biorxiv.org

InteractionAffinity (Kₐ, M⁻¹)Stoichiometry (n)Enthalpy (ΔH, kcal/mol)Entropy (TΔS, kcal/mol)
PROTAC + FLT-3 (Binary)5.0 x 10⁷1.05-8.91.7
PROTAC + E3 Ligase (Binary)2.0 x 10⁶0.98-6.52.1
FLT-3-PROTAC + E3 Ligase (Ternary)8.0 x 10⁶1.01-7.22.2

Data are representative examples for illustrative purposes.

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

While ITC provides a static, thermodynamic picture of binding, Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique that elucidates the kinetics of molecular interactions. jacksonimmuno.com This is particularly crucial for PROTACs, as the stability and lifetime of the ternary complex are thought to be key determinants of degradation efficiency. acs.orgnih.gov

In an SPR experiment, one molecule (the ligand, e.g., the E3 ligase) is immobilized on a sensor chip surface. nih.gov A solution containing the other molecule(s) (the analyte, e.g., the PROTAC alone for binary analysis, or the PROTAC pre-incubated with the target protein for ternary analysis) is then flowed over the surface. cytivalifesciences.com.cn Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a response signal. jacksonimmuno.com By monitoring this signal over time during the association and dissociation phases, one can determine the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒ or kₒff). cytivalifesciences.com.cn The equilibrium dissociation constant (Kₒ), a measure of binding affinity, is calculated as the ratio of kₒ/kₐ. SPR is uniquely suited to measure the half-life (t₁/₂) of the ternary complex (calculated as ln(2)/kₒff), providing critical information on complex stability that cannot be obtained from ITC. acs.orgcytivalifesciences.com.cn

Interactionkₐ (M⁻¹s⁻¹)kₒ (s⁻¹)Kₒ (nM)Half-life (t₁/₂, sec)
PROTAC + E3 Ligase (Binary)1.5 x 10⁵3.0 x 10⁻³20.0231
FLT-3-PROTAC-E3 Ligase (Ternary)2.2 x 10⁵6.5 x 10⁻⁴2.951066

Data are representative examples for illustrative purposes.

Future Research Directions and Translational Perspectives for Desmorpholinyl Quizartinib Peg2 Cooh in Chemical Biology

Development of Novel PROTACs Targeting Other Kinases and Oncogenic Proteins Utilizing Similar Ligand-Linker Platforms

The modular nature of PROTACs, consisting of a target ligand, a linker, and an E3 ligase ligand, allows for the adaptation of components like Desmorpholinyl Quizartinib-PEG2-COOH for new therapeutic targets. tandfonline.comnih.gov The desmorpholinyl quizartinib (B1680412) moiety, while a ligand for FLT3, could serve as a scaffold for developing ligands for other kinases, given the structural similarities within kinase families. Future research can explore modifying this ligand to target other oncogenic kinases implicated in various cancers.

Furthermore, the PEG2-COOH linker element is a versatile platform. This type of hydrophilic linker can influence the physicochemical properties of the final PROTAC, such as solubility and cell permeability. biochempeg.com Researchers can leverage this established ligand-linker conjugate by combining it with a diverse array of warheads that bind to other oncogenic proteins beyond kinases. This plug-and-play approach accelerates the development of novel PROTACs against a wide range of "undruggable" targets that have proven challenging for traditional small-molecule inhibitors. arxiv.org

Integration into Multi-Targeted Degradation Strategies in Research

The concept of simultaneously degrading multiple pathogenic proteins is a burgeoning area in chemical biology. This can be achieved through multi-targeted PROTACs or combination therapies. This compound can be a foundational component in designing heterobifunctional or trivalent PROTACs. For instance, a trivalent PROTAC could be engineered to recruit two different target proteins or to recruit two different E3 ligases to a single target, potentially enhancing degradation efficiency or overcoming resistance. acs.org

By creating a degrader from this compound and using it in conjunction with other targeted protein degraders, researchers can investigate synergistic effects in complex diseases like cancer. This approach could address issues of drug resistance that arise from pathway redundancy or mutations.

Computational Approaches in this compound Derivative Design

Computational tools are becoming indispensable for expediting the rational design of PROTACs. arxiv.org For derivatives of this compound, these in silico methods can provide profound insights into the structure-activity relationships governing ternary complex formation and degradation efficiency. researchgate.net

Molecular Docking and Dynamics Simulations for Ternary Complex Prediction

The formation of a stable ternary complex between the target protein (e.g., FLT3), the PROTAC, and an E3 ligase is crucial for successful protein degradation. nih.govresearchgate.net Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict the three-dimensional structure and stability of this complex. For new PROTACs synthesized from this compound, these simulations can:

Predict the binding poses of the warhead and E3 ligase ligand.

Assess the cooperativity and stability of the ternary complex.

Identify key protein-protein and protein-ligand interactions that drive complex formation.

This predictive capability allows researchers to prioritize the synthesis of PROTAC candidates with the highest probability of forming a productive ternary complex, saving time and resources. arxiv.org

In Silico Screening for Optimized Linker Chemistries

The linker component of a PROTAC is not merely a spacer but critically influences the molecule's properties and efficacy. nih.govnih.gov The PEG2-COOH linker in the parent compound provides a starting point, but optimization is key. In silico screening techniques can be employed to explore a vast chemical space of alternative linkers. nih.gov By varying linker length, composition, and attachment points, computational models can predict the impact on:

Ternary complex geometry and stability. researchgate.net

Physicochemical properties such as solubility and permeability. researchgate.net

This computational approach facilitates a more rational design of linkers, moving beyond the traditional trial-and-error methodology. nih.gov

Exploration of Alternative Delivery Methods for Research PROTACs

A significant hurdle for the clinical translation of PROTACs is their often-unfavorable physicochemical properties, such as high molecular weight and poor cell permeability, which can lead to low bioavailability. researchgate.netnih.gov PROTACs derived from this compound are no exception. Future research must focus on innovative delivery strategies to overcome these challenges. nih.govfrontiersin.org

Delivery StrategyDescriptionPotential Application for Research PROTACs
Nanoparticle Formulations Encapsulating PROTACs within nanoparticles (e.g., lipid-based nanoparticles, polymeric micelles) can improve solubility, stability, and targeted delivery. researchgate.netresearchgate.netEnhancing tumor accumulation through the enhanced permeability and retention (EPR) effect and protecting the PROTAC from premature degradation.
Antibody-PROTAC Conjugates (Ab-PROTACs) This strategy involves attaching a PROTAC to a monoclonal antibody that targets a specific cell-surface antigen, akin to antibody-drug conjugates (ADCs). nih.govAchieving cell-type or tissue-specific delivery, thereby increasing efficacy and reducing off-target toxicity. nih.gov
Stimuli-Responsive Systems These are delivery systems designed to release the PROTAC payload in response to specific triggers within the target microenvironment, such as changes in pH or enzyme activity. researchgate.netEnabling controlled release of the PROTAC within cancer cells, which often have a more acidic environment than healthy cells.

Exploring these advanced delivery systems is crucial for harnessing the full therapeutic potential of PROTACs in preclinical and, eventually, clinical settings. nih.gov

Expanding the Scope of E3 Ligase Recruitment in PROTAC Research

The vast majority of PROTACs developed to date recruit a very small fraction of the over 600 known human E3 ligases, with most utilizing Cereblon (CRBN) or von Hippel-Lindau (VHL). tandfonline.comnih.govresearchgate.net This limited repertoire restricts the full potential of targeted protein degradation. A critical future direction is the expansion of the E3 ligase toolbox.

By modifying the this compound structure, specifically by replacing the terminal COOH group with a ligand for a novel E3 ligase, new classes of PROTACs can be generated. This strategy could yield several advantages:

Overcoming Resistance: Tumor cells can develop resistance to PROTACs by downregulating the recruited E3 ligase. Having degraders that can hijack different ligases provides a way to circumvent this mechanism. acs.org

Tissue-Specific Degradation: E3 ligases often have distinct expression patterns across different tissues. tandfonline.com By choosing an E3 ligase that is preferentially expressed in diseased tissue, it may be possible to achieve tissue-selective protein degradation, thereby minimizing side effects. nih.gov

Improved Degradation Efficacy: Some target proteins may be more efficiently ubiquitinated and degraded by certain E3 ligases over others. researchgate.net

Systematic efforts to identify ligands for underutilized E3 ligases and incorporate them into PROTACs built from scaffolds like desmorpholinyl quizartinib will significantly broaden the applicability and precision of targeted protein degradation. nih.gov

Understanding Resistance Mechanisms to PROTAC-Mediated Degradation in Preclinical Models

The development of therapeutic agents based on Proteolysis-Targeting Chimeras (PROTACs), such as those potentially synthesized from this compound, offers a promising strategy to overcome resistance mechanisms associated with traditional small molecule inhibitors. While a PROTAC targeting FMS-like tyrosine kinase 3 (FLT3) could circumvent resistance driven by specific kinase domain mutations that affect inhibitor binding, the PROTAC modality itself is susceptible to unique mechanisms of acquired resistance. nih.govaacrjournals.org Preclinical research has been pivotal in identifying and characterizing these potential resistance pathways, which predominantly involve alterations not in the target protein, but in the cellular machinery co-opted by the PROTAC to induce degradation. nih.gov

A primary mechanism of acquired resistance to PROTACs in preclinical models involves genomic alterations of the core components of the hijacked E3 ubiquitin ligase complex. aacrjournals.orgmdpi.com Since most PROTACs, including potential derivatives of this compound, are designed to recruit E3 ligases like Cereblon (CRBN) or von Hippel-Lindau (VHL), cancer cells can develop resistance by compromising the integrity or expression of these essential proteins. nih.gov Unlike resistance to many targeted therapies, this is often not due to secondary mutations in the drug's primary target. aacrjournals.org Instead, mutations, downregulation, or chromosomal deletions affecting the E3 ligase can prevent the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), thereby abrogating subsequent ubiquitination and proteasomal degradation. aacrjournals.orgnih.gov

Studies using Bromodomain and Extra-Terminal domain (BET) PROTACs have provided significant insights. In cancer cell lines chronically treated with either a VHL-based PROTAC (ARV-771) or a CRBN-based PROTAC (ARV-825), resistance was primarily caused by genomic alterations specific to the recruited E3 ligase complex. aacrjournals.org Notably, cells that became resistant to the CRBN-based PROTAC did not exhibit cross-resistance to the VHL-based PROTAC, indicating that the downstream proteasome machinery remained functional and that the resistance was E3-ligase-specific. aacrjournals.orgnih.gov This suggests that for a PROTAC developed from this compound, the choice of E3 ligase ligand could be a critical determinant of potential resistance profiles.

Another potential, though less commonly observed, resistance mechanism involves modifications to the target protein that prevent PROTAC binding. nih.govmdpi.com While PROTACs can often induce degradation of target protein mutants that are resistant to conventional inhibitors, the emergence of a new mutation that specifically disrupts the PROTAC's binding epitope on the target is a theoretical possibility. bioworld.com Furthermore, the cellular ubiquitin-proteasome system (UPS) offers other avenues for resistance. For instance, the upregulation of deubiquitinating enzymes (DUBs) could counteract the PROTAC-induced ubiquitination of the target protein, effectively rescuing it from degradation. nih.gov

The following table summarizes key findings from preclinical studies on resistance mechanisms to PROTACs.

PROTAC InvestigatedCancer ModelE3 Ligase RecruitedObserved Resistance MechanismConsequence
ARV-825 (BET Degrader)OVCAR-8 CellsCRBNDeletion of the CRBN geneFailure to degrade BET proteins, cell growth inhibition lost
ARV-771 (BET Degrader)OVCAR-8 CellsVHLMutations in the VHL E3 ligase complexInability to induce BET protein degradation
General CRBN-based PROTACsMultiple Myeloma ModelsCRBNGenomic mutations in CRBN ligase machinery componentsImpaired ternary complex formation and loss of degradation
General VHL-based PROTACsVarious Cancer Cell LinesVHLDownregulation of VHLReduced efficacy of VHL-based degraders

Understanding these resistance pathways is crucial for the long-term success of PROTAC therapeutics. For a future FLT3-degrader synthesized from this compound, preclinical modeling of resistance will be essential. This includes long-term exposure studies in relevant cancer cell lines to select for resistant clones and subsequent genomic and proteomic analyses to identify the molecular drivers of resistance. Such studies will inform the development of next-generation PROTACs that may utilize alternative E3 ligases or be used in combination therapies to preemptively counter the emergence of resistance. nih.gov

Q & A

Basic Research Questions

Q. What is the structural and functional role of Desmorpholinyl Quizartinib-PEG2-COOH in PROTAC-mediated FLT-3 degradation?

  • Answer : The compound combines a FLT-3-targeting ligand (Quizartinib derivative) with a PEG2-based linker and a terminal carboxylic acid (COOH) group. The linker facilitates ternary complex formation between FLT-3 and the E3 ubiquitin ligase, enabling proteasomal degradation of the target protein. The COOH group allows conjugation to other functional moieties in PROTAC design .
  • Methodological Insight : Confirm structural integrity using mass spectrometry (C30H33N5O7S, MW 607.68) and validate degradation efficiency via Western blotting for FLT-3 ITD levels in leukemia cell lines .

Q. How should researchers prepare and store this compound for in vitro assays?

  • Answer : Dissolve the compound in DMSO to create a stock solution (e.g., 10 mM), aliquot to avoid freeze-thaw cycles, and store at -20°C (powder stable for 3 years). For cell-based assays, dilute in culture media to working concentrations (e.g., 0.1–10 nM) while ensuring final DMSO ≤0.1% to avoid cytotoxicity .
  • Methodological Insight : Include vehicle controls (DMSO alone) and monitor cell viability via MTT assays to distinguish target-specific effects from solvent toxicity .

Q. What are the key parameters for assessing FLT-3 degradation efficiency in cellular models?

  • Answer : Measure FLT-3 protein levels via Western blot at 24–48 hours post-treatment. Correlate degradation with downstream signaling (e.g., phospho-STAT5 inhibition) and apoptosis markers (e.g., caspase-3 activation). Use quantitative densitometry to calculate IC50 values (reported as 0.6 nM in PROTAC FLT-3 degradation studies) .
  • Methodological Insight : Include positive controls (e.g., parental Quizartinib) to compare degradation efficacy versus inhibition-only effects .

Advanced Research Questions

Q. How can researchers optimize the PEG2 linker length and flexibility to enhance PROTAC-mediated FLT-3 degradation?

  • Answer : Test alternative linker lengths (e.g., PEG4 or PEG8) and rigidity (e.g., alkyl vs. PEG-based) to modulate ternary complex stability. Use molecular dynamics simulations to predict linker conformation and validate experimentally via degradation kinetics and ubiquitination assays .
  • Methodological Insight : Compare degradation efficiency (DC50) and maximal effect (Dmax) across linker variants in FLT-3-dependent cell lines (e.g., MV4-11) .

Q. What experimental strategies address off-target effects observed with this compound in vivo?

  • Answer : Conduct RNA-seq or proteomic profiling to identify off-target protein degradation. Use isoform-specific FLT-3 inhibitors (e.g., Gilteritinib) as competitive controls to confirm on-target activity. Optimize dosing regimens (e.g., 10 mg/kg in mice) to balance efficacy and toxicity .
  • Methodological Insight : Perform pharmacokinetic studies to monitor compound stability and tissue distribution, adjusting formulations (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80) for improved bioavailability .

Q. How should researchers resolve contradictions between FLT-3 degradation efficacy and downstream apoptotic responses?

  • Answer : Investigate compensatory signaling pathways (e.g., RAS/MAPK or PI3K/AKT) via phosphoproteomics. Use CRISPR/Cas9 to knock out candidate resistance genes (e.g., BCL-2) and assess apoptosis restoration. Validate findings in primary patient-derived FLT-3-ITD+ AML samples .
  • Methodological Insight : Apply longitudinal single-cell RNA-seq to track heterogeneity in apoptotic responses within treated cell populations .

Q. What are the best practices for integrating this compound into combination therapy studies?

  • Answer : Screen synergistic partners (e.g., BCL-2 inhibitors or HDAC inhibitors) using high-throughput viability assays. Design dose-matrix experiments to calculate combination indices (CI) via Chou-Talalay methodology. Validate in xenograft models with dual endpoint analysis (tumor volume and FLT-3 degradation) .
  • Methodological Insight : Use factorial ANOVA to distinguish additive versus synergistic effects and adjust dosing schedules to minimize overlapping toxicities .

Methodological Best Practices

  • Data Analysis : Normalize degradation efficiency to housekeeping proteins (e.g., GAPDH) and report statistical significance via Student’s t-test or ANOVA with post-hoc corrections .
  • Literature Review : Prioritize peer-reviewed studies on PROTAC design and FLT-3 signaling in databases like PubMed, avoiding non-academic sources (e.g., ) .
  • Hypothesis Testing : Frame questions using the PICO framework (Population: FLT-3-ITD+ cells; Intervention: this compound; Comparison: Standard inhibitors; Outcome: Degradation efficacy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.